BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 4-Bromo-
2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

Cat. No.: B1221611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Bromo-
2-methoxyphenol, a valuable intermediate in organic synthesis. The document details its
characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data. Furthermore, it outlines key experimental protocols for its synthesis and spectroscopic
analysis, serving as a comprehensive resource for its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Bromo-2-methoxyphenol,
presented in a clear and structured format for easy reference and comparison.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 4-Bromo-2-methoxyphenol
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.00-6.97 m 2H - Ar-H
6.80 d 1H 8.24 Ar-H
5.51 S 1H - -OH
3.88 S 3H - -OCHs

Solvent: CDCIs, Instrument Frequency: 400 MHz

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 4-Bromo-2-methoxyphenol

Chemical Shift (8) ppm Assignment
147.23 C-O

144.91 c-0

124.19 Ar-C

115.75 Ar-C

114.18 Ar-C

111.57 C-Br

56.16 -OCHs

Solvent: CDCls, Instrument Frequency: 100 MHz[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol
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miz Interpretation

204 [M+2]* Molecular ion peak (with 81Br)
202 [M]* Molecular ion peak (with 7°Br)
187 [M-CHs]*

lonization Mode: Electron lonization (EI)[1]

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopic Data for 4-Bromo-2-methoxyphenol

Wavenumber (cm~—2)

Functional Group Assignment

3550-3230 (broad)

O-H stretch (intermolecular hydrogen bonding)

3100-3000

Aromatic C-H stretch

1600-1440

Aromatic C=C stretch

1410-1310 & 1230-1140

C-O stretch

~1030

=C-0O-C stretch (asymmetric)

~650

C-Br stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic

characterization of 4-Bromo-2-methoxyphenol.

Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol

This protocol describes the bromination of guaiacol to yield 4-Bromo-2-methoxyphenol.

Materials:

e Guaiacol
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o Tetrabutylammonium tribromide (TBABTr3)
e Dichloromethane (CH2Cl2)

o Water (H20)

o Diethyl ether (Et20)

e Magnesium sulfate (MgSOa)

« Silica gel for column chromatography

Procedure:

Dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane.

e Add the TBABTrs solution to a solution of guaiacol (1.0 equivalent) in dichloromethane.
 Stir the reaction mixture at room temperature for 2 hours.

» Remove the solvent under reduced pressure.

o Add water to the residue and extract the aqueous layer with diethyl ether.

o Combine the organic layers and dry over magnesium sulfate.

+ Remove the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by silica gel column chromatography using dichloromethane as the
eluent to obtain pure 4-Bromo-2-methoxyphenol.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of 4-Bromo-2-methoxyphenol in about 0.7 mL of
deuterated chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.
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1H and 3C NMR Acquisition:

Acquire the *H and 3C NMR spectra on a 400 MHz NMR spectrometer.

e For 'H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a
good signal-to-noise ratio.

e For 3C NMR, use a proton-decoupled pulse sequence.

e Process the spectra using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak.

Mass Spectrometry

Sample Preparation:

e Dissolve a small amount of 4-Bromo-2-methoxyphenol in a volatile solvent such as
methanol or dichloromethane.

GC-MS Analysis:

Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

Use a suitable capillary column for separation.

Operate the mass spectrometer in electron ionization (El) mode with a standard ionization
energy of 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Infrared Spectroscopy

Sample Preparation:

o For a solid sample, the KBr pellet method can be used. Mix a small amount of 4-Bromo-2-
methoxyphenol with dry potassium bromide (KBr) and press into a thin pellet.
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» Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film
on a salt plate (e.g., NaCl).

IR Spectrum Acquisition:

e Place the sample in the beam path of an FTIR spectrometer.

e Record the spectrum over the mid-IR range (typically 4000-400 cm™1).
o Perform a background scan and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate key processes related to 4-Bromo-2-methoxyphenol.
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Caption: Synthetic workflow for the preparation of 4-Bromo-2-methoxyphenol.
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Caption: General signaling pathway for a Suzuki-Miyaura cross-coupling reaction.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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